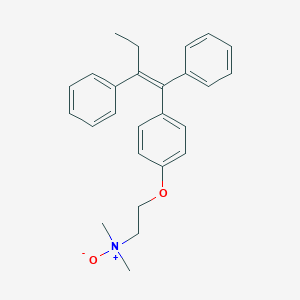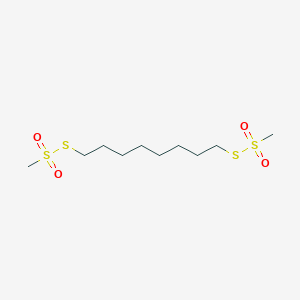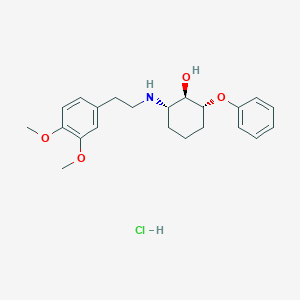
Tamoxifen N-oxide
Descripción general
Descripción
El óxido de Tamoxifeno es un metabolito del tamoxifeno, un conocido modulador selectivo del receptor de estrógenos utilizado principalmente en el tratamiento del cáncer de mama positivo para el receptor de estrógenos. El óxido de tamoxifeno ha despertado interés debido a sus propiedades químicas únicas y sus posibles actividades biológicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El óxido de tamoxifeno puede sintetizarse mediante la oxidación del tamoxifeno. Un método común implica el uso de monooxigenasas que contienen flavina (FMO), que catalizan la formación de óxido de tamoxifeno a partir del tamoxifeno . La reacción generalmente requiere una fuente de oxígeno y se lleva a cabo en condiciones suaves.
Métodos de Producción Industrial: En un entorno industrial, la producción de óxido de tamoxifeno puede involucrar procesos de oxidación a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de biocatalizadores como las FMO se puede escalar y se pueden emplear reactores de flujo continuo para mejorar la eficiencia y el control de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones: El óxido de tamoxifeno experimenta diversas reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede conducir a la formación de otros metabolitos.
Reducción: El óxido de tamoxifeno puede reducirse de nuevo a tamoxifeno en condiciones específicas.
Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo N-óxido es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u oxígeno molecular en presencia de FMO.
Reducción: Agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados:
Oxidación: Metabolitos oxidados adicionales.
Reducción: Tamoxifeno.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El óxido de tamoxifeno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar reacciones de oxidación y el papel de las FMO.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas.
Medicina: Se ha explorado como un posible agente terapéutico debido a su capacidad para modular los receptores de estrógenos.
Mecanismo De Acción
El óxido de tamoxifeno ejerce sus efectos principalmente a través de la interacción con los receptores de estrógenos. Se une a estos receptores, modulando su actividad e influyendo en la transcripción de genes sensibles a los estrógenos. Esta modulación puede inhibir la proliferación de células cancerosas positivas para el receptor de estrógenos. Además, el óxido de tamoxifeno puede ejercer efectos a través de vías no relacionadas con los receptores de estrógenos, incluida la inducción de estrés oxidativo y apoptosis en las células cancerosas .
Compuestos Similares:
Tamoxifeno: El compuesto principal, ampliamente utilizado en el tratamiento del cáncer de mama.
4-Hidroxitamoxifeno: Un metabolito potente con mayor afinidad por los receptores de estrógenos.
Endoxifeno: Otro metabolito activo con significativa actividad anticancerígena.
Comparación: El óxido de tamoxifeno es único debido a su estado de oxidación específico y la posibilidad de modificaciones químicas adicionales. A diferencia del tamoxifeno, que se utiliza principalmente por su modulación del receptor de estrógenos, las propiedades oxidativas adicionales del óxido de tamoxifeno pueden ofrecer ventajas terapéuticas distintas y oportunidades de investigación .
Comparación Con Compuestos Similares
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: A potent metabolite with higher affinity for estrogen receptors.
Endoxifen: Another active metabolite with significant anti-cancer activity.
Comparison: Tamoxifen N-oxide is unique due to its specific oxidation state and the potential for further chemical modifications. Unlike tamoxifen, which is primarily used for its estrogen receptor modulation, this compound’s additional oxidative properties may offer distinct therapeutic advantages and research opportunities .
Propiedades
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASNACECBQAFW-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316463 | |
| Record name | Tamoxifen N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75504-34-6 | |
| Record name | Tamoxifen N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzymes are primarily responsible for the formation of TNO from TAM?
A1: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, are the major catalysts for the N-oxidation of TAM to TNO. [, ]
Q2: Are there species-specific differences in the enzymes involved in TNO formation?
A2: Yes, human FMO1 is not expressed in adults, making FMO3 the primary enzyme responsible for TNO formation in humans. []
Q3: Can TNO be converted back to TAM in biological systems?
A3: Yes, several human cytochrome P450 (CYP) enzymes, notably CYP1A1, CYP2A6, and CYP3A4, have been shown to reduce TNO back to TAM. [] Interestingly, even reduced hemoglobin exhibits this reductive capability. []
Q4: Does the reduction of TNO back to TAM impact TAM's therapeutic efficacy?
A4: The potential for a metabolic cycle between TAM and TNO in vivo raises questions about its impact on TAM's overall efficacy and duration of action. This remains an active area of research. []
Q5: What other metabolic pathways are important for TAM besides N-oxidation?
A5: In addition to N-oxidation, TAM undergoes other significant metabolic transformations, including:
- N-demethylation: Primarily catalyzed by CYP3A4, this pathway leads to the formation of N-desmethyltamoxifen. [, ]
- 4-hydroxylation: This pathway produces 4-hydroxytamoxifen, a more potent antiestrogen than TAM itself. [, , ]
- α-hydroxylation: This pathway leads to the formation of α-hydroxytamoxifen, a precursor to reactive metabolites capable of forming DNA adducts. [, , ]
Q6: Are there differences in the metabolic profiles of TAM across different species?
A6: Yes, significant species-related differences exist in TAM metabolism. For instance:
- Mice: Exhibit rapid metabolism of TAM, primarily to TNO, potentially contributing to their lower susceptibility to TAM-induced liver cancer. [, ]
- Rats: Show a greater propensity for forming α-hydroxytamoxifen and its DNA-reactive metabolites compared to humans, potentially explaining their higher susceptibility to TAM-induced liver cancer. [, ]
Q7: Can TNO itself form DNA adducts?
A7: While TNO itself does not appear to directly form DNA adducts, studies have identified α-(N2-deoxyguanosinyl)tamoxifen N-oxide as a DNA adduct in the liver of mice treated with TAM. [] This suggests that TNO might be further metabolized to reactive species capable of DNA modification.
Q8: What other TAM metabolites are known to contribute to DNA adduct formation?
A8: The primary DNA-reactive metabolite of TAM is thought to be an α-sulfooxy metabolite, formed by the enzyme hydroxysteroid sulfotransferase 2A1 (SULT2A1) acting on α-hydroxytamoxifen. [, ]
Q9: What analytical techniques are commonly used to study TAM and its metabolites, including TNO?
A9: A range of analytical techniques is employed for the analysis of TAM and its metabolites, including:
- High-performance liquid chromatography (HPLC): Frequently coupled with ultraviolet (UV) detection or mass spectrometry (MS) for separation and quantification of TAM and its metabolites in various matrices. [, , , , , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the identification and quantification of TAM and its metabolites in complex biological samples. [, , , ]
- 32P-Postlabeling/HPLC: This technique is particularly valuable for the detection and quantification of TAM-DNA adducts in tissues. [, , , ]
- Electrochemiluminescence (ECL): ECL-based arrays coupled with liver microsomes have been used to study the relative DNA damage caused by TAM metabolites in different species. []
Q10: What are the challenges associated with the analysis of TNO?
A10: Analyzing TNO presents unique challenges due to:
- Its potential reduction back to TAM during sample preparation and analysis: This necessitates careful optimization of methods to minimize this conversion. []
- The presence of numerous TAM metabolites in biological samples: This requires methods with high selectivity to differentiate TNO from other metabolites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)







